儿茶素7-O-伞形花糖苷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

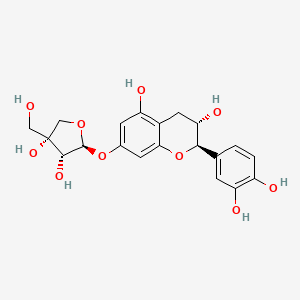

Catechin 7-O-apiofuranoside is a flavan-3-ol compound . It has been identified in Ulmus davidiana var. japonica, a species belonging to the genus Ulmus . The Ulmus genus is known for its various physiological activities, including anti-ulcer, antioxidant, antibacterial, anti-cancer, immunity, and homeostasis maintenance effects .

Synthesis Analysis

The compound was isolated from the stems and barks of Ulmus davidiana var. japonica . The structure was elucidated by various spectroscopic methods including high-resolution TOF mass spectrometry, 1H-NMR and 13C-NMR spectrometry .Molecular Structure Analysis

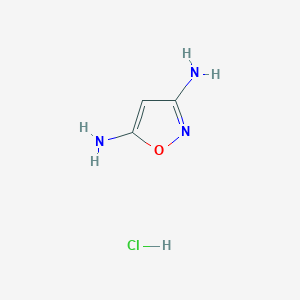

The molecular structure of Catechin 7-O-apiofuranoside is represented as C20H22O10 . It has a molar mass of 422.1213 g/mol . The InChI representation of the molecule isInChI=1S/C20H22O10/c21-7-20 (27)8-28-19 (18 (20)26)29-10-4-13 (23)11-6-15 (25)17 (30-16 (11)5-10)9-1-2-12 (22)14 (24)3-9/h1-5,15,17-19,21-27H,6-8H2/t15-,17+,18-,19-,20+/m0/s1 . Chemical Reactions Analysis

The compound has been found to inhibit collagen synthesis in hepatic stellate cells (HSCs) . It has shown the strongest inhibitory effects on HSC activation in protein and qPCR analyses .Physical And Chemical Properties Analysis

The compound is a yellowish amorphous powder . It has a topological polar surface area of 173.44, seven hydrogen bond donors, and ten hydrogen bond acceptors . Its logP value is 1.38, and its molar refractivity is 102.40 .科学研究应用

抗氧化活性

大叶榆和一些黄酮的HPLC分析和抗氧化活性本研究探讨了儿茶素7-O-伞形花糖苷的抗氧化活性,考察了其促进金属螯合、防止脂质过氧化和抑制DNA切割的能力。结果发现,与α-生育酚相比,儿茶素7-O-伞形花糖苷表现出较弱的金属螯合活性,但对DNA切割表现出中等的保护活性。研究结果强调了其抗氧化潜力(Jung, Heo, & Wang, 2010)。

抗炎作用

大果榆根部酚类化合物的抗氧化和抗炎作用本研究证明了大果榆根部酚类化合物(包括儿茶素7-O-伞形花糖苷)的抗氧化和抗炎作用。这些化合物表现出中等的抗氧化活性,并减少了LPS刺激的RAW 264.7细胞中的一氧化氮生成,表明它们具有作为抗氧化剂和抗炎剂的潜力(Kwon, Kim, & Park, 2011)。

日本大叶榆树皮提取物的抗氧化和抗炎活性本研究探索了日本大叶榆树皮中儿茶素7-O-伞形花糖苷的抗氧化和抗炎活性。提取物和化合物表现出显着的抗氧化潜力,并且比对照更有效地抑制了Raw 264.7细胞中的一氧化氮生成,表明具有强大的抗炎活性(Kim, Kwon, Lim, & Bae, 2010)。

肝保护作用

(-)-儿茶素-7-O-β-d-伞形花糖苷通过抑制STAT3信号通路抑制肝星状细胞活化本研究重点介绍了儿茶素7-O-伞形花糖苷的肝保护作用。研究表明,它通过阻断STAT3信号通路,显着抑制肝星状细胞活化,这是肝纤维化的关键事件。这表明其作为预防和治疗肝纤维化的潜在药物(Park et al., 2019)。

作用机制

Catechin 7-O-apiofuranoside significantly inhibits HSC activation via blocking the signal transducer and activator of transcription 3 (STAT3) signaling pathway . It inhibits phosphorylation of STAT3 and translocation of STAT3 to the nucleus . It also inhibits expressions of MMP-2 and MMP-9, which are downstream genes of STAT3 signaling .

未来方向

属性

IUPAC Name |

(2R,3S)-7-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,5-diol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O10/c21-7-20(27)8-28-19(18(20)26)29-10-4-13(23)11-6-15(25)17(30-16(11)5-10)9-1-2-12(22)14(24)3-9/h1-5,15,17-19,21-27H,6-8H2/t15-,17+,18-,19-,20+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZEIRJMOKXRLCR-AXDKOMKPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC2=CC(=CC(=C21)O)OC3C(C(CO3)(CO)O)O)C4=CC(=C(C=C4)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](OC2=CC(=CC(=C21)O)O[C@H]3[C@@H]([C@](CO3)(CO)O)O)C4=CC(=C(C=C4)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O10 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Catechin 7-O-apiofuranoside | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 2-((1,1-dioxido-3-oxo-2-(m-tolyl)-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)-4-methoxybenzoate](/img/structure/B2646191.png)

![6-[(4-{[(5-chloro-2-thienyl)sulfonyl]amino}phenyl)thio]-N-ethylnicotinamide](/img/structure/B2646194.png)

![N-[2-[[(5-bromo-2-oxoindol-3-yl)amino]carbamoyl]phenyl]benzamide](/img/structure/B2646202.png)

![(E)-N-(3-(4-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-3-methylbenzamide](/img/structure/B2646203.png)

![N-(4-methylbenzyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2646205.png)

![2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2646212.png)